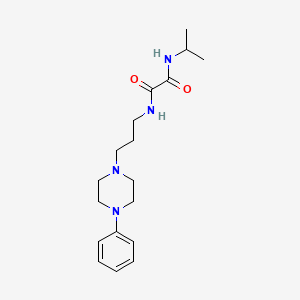

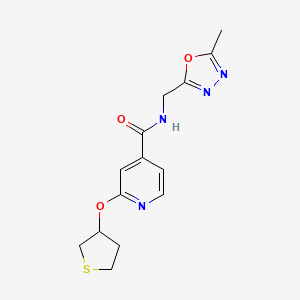

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives, such as the one you mentioned, are a broad class of chemical compounds with important pharmacological properties . They consist of a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” is not available, piperazine derivatives are generally synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” is not available in the sources I found.Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C . The specific physical and chemical properties of “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” are not available in the sources I found.科学研究应用

Synthesis and Biological Evaluation

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate and related compounds have been synthesized and evaluated for various biological activities. The synthesis of such compounds often involves multi-component reactions, leading to derivatives that are tested against different cancer cell lines, including human breast cancer (MCF-7) and human embryonic kidney cells (HEK293). These compounds, particularly those conjugated with chromene and quinoline moieties, have shown promising anti-proliferative activities, indicating their potential as therapeutic agents against cancer (Parveen et al., 2017).

Antimicrobial Activity

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate derivatives have also been investigated for their antimicrobial properties. Mannich reaction products of similar compounds demonstrated good activity against various microorganisms, suggesting their use as a basis for developing new antimicrobial agents (Fandaklı et al., 2012).

Insecticidal Potential

The compound has been used as a lead for designing novel insecticides based on its structure, particularly targeting serotonin receptors in pests. This research suggests that derivatives of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate could serve as effective insecticidal agents with a novel mode of action, contributing to the agricultural industry (Cai et al., 2010).

Antituberculosis Activity

Further exploration into the applications of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate derivatives has led to the discovery of compounds with significant activity against Mycobacterium tuberculosis. This highlights their potential in the development of new antituberculosis medications, addressing the urgent need for novel treatments due to rising drug resistance (Jeankumar et al., 2013).

Anticancer Agents

The potential of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate derivatives as anticancer agents has been further supported by the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as promising anticancer agents. These studies underscore the compound's utility in developing new therapeutic options for cancer treatment (Rehman et al., 2018).

安全和危害

The safety data sheet for a similar compound, Ethyl pyrazole-4-carboxylate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific safety and hazards information for “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” is not available in the sources I found.

属性

IUPAC Name |

ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-2-23-17(22)21-10-8-20(9-11-21)16-12-15(18-13-19-16)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZAAGMJFCKLOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)

![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)

![[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate](/img/structure/B2887735.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/no-structure.png)

![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)

![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)